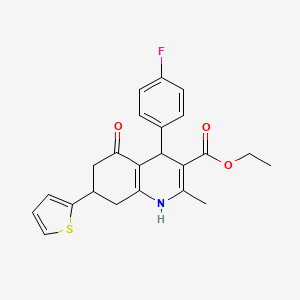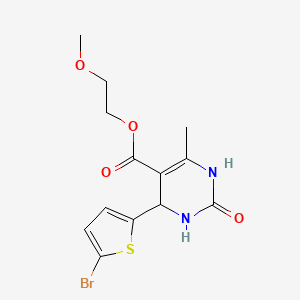
2-(Ethylsulfanyl)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a long name, so let’s break it down:
- The core structure is a hexahydroquinoline ring system.
- It contains an ethylsulfanyl group (–S–CH₂–CH₃) attached to one of the carbon atoms.
- The 7-position bears a 3-methoxyphenyl group (–C₆H₄–O–CH₃).
- Additionally, there’s a 5-methylfuran-2-yl group (–C₅H₄O–CH₃) at the 4-position.
- The carboxylate group (–COO⁻) is attached to the 3-position.
- This compound likely exhibits interesting pharmacological properties due to its intricate structure.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature. I recommend exploring methods involving hexahydroquinoline synthesis, sulfanyl group introduction, and subsequent functionalization.
- Industrial production methods may not be well-documented due to its complexity and potential lack of commercial interest.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applicability in fine chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. understanding its interactions with biological targets (e.g., receptors, enzymes) would be crucial.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, consider comparing it to related hexahydroquinolines, furan-containing compounds, and sulfanyl-substituted molecules.
Properties
Molecular Formula |
C27H31NO5S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H31NO5S/c1-5-34-12-11-32-27(30)24-17(3)28-21-14-19(18-7-6-8-20(13-18)31-4)15-22(29)25(21)26(24)23-10-9-16(2)33-23/h6-10,13,19,26,28H,5,11-12,14-15H2,1-4H3 |
InChI Key |
HNXMTUPLJVDEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)



![12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11088781.png)
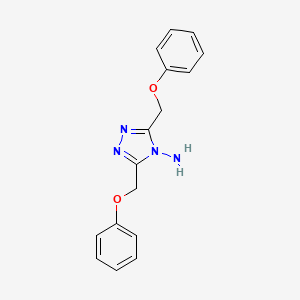
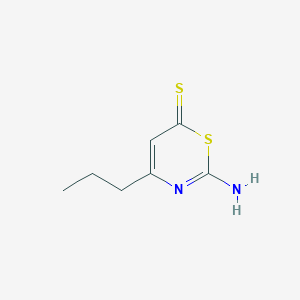
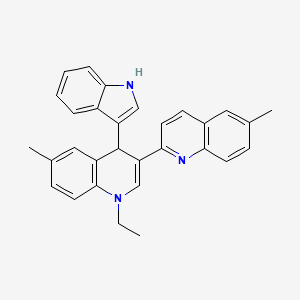
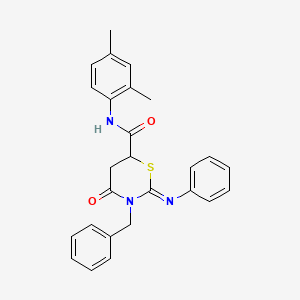
![2-[(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11088833.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
![N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088844.png)
